3-Fluoromalic acid

Description

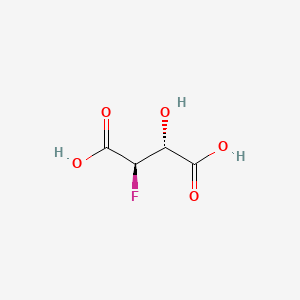

Structure

2D Structure

3D Structure

Properties

CAS No. |

34917-27-6 |

|---|---|

Molecular Formula |

C4H5FO5 |

Molecular Weight |

152.08 g/mol |

IUPAC Name |

(2R,3R)-2-fluoro-3-hydroxybutanedioic acid |

InChI |

InChI=1S/C4H5FO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,(H,7,8)(H,9,10)/t1-,2+/m1/s1 |

InChI Key |

FJOQIMHGSNFURE-NCGGTJAESA-N |

SMILES |

C(C(C(=O)O)F)(C(=O)O)O |

Isomeric SMILES |

[C@H]([C@H](C(=O)O)F)(C(=O)O)O |

Canonical SMILES |

C(C(C(=O)O)F)(C(=O)O)O |

Other CAS No. |

34917-27-6 |

Synonyms |

2-hydroxy-3-fluorobutanedioic acid 3-fluoro-2-hydroxybutanedioic acid 3-fluoro-L-erythro-malate 3-fluoromalic acid 3-fluoromalic acid, (2R,3R)-isomer 3-fluoromalic acid, (2R,3S)-isomer threo-fluoromalate |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluoromalic Acid and Its Stereoisomers

Chemoenzymatic Synthesis Routes

Chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, offer powerful pathways to optically pure fluorinated compounds. mdpi.comrsc.org These approaches often provide high regio- and enantioselectivity under mild reaction conditions. mdpi.commdpi.com

Malate (B86768) Dehydrogenase-Catalyzed Reductions for Stereoselective Access

Malate dehydrogenase has been effectively utilized in the stereoselective synthesis of 3-fluoromalic acid stereoisomers. nih.gov The process starts with 3-fluorooxalacetate, which serves as a substrate for the enzyme. The stereochemical outcome of the reduction is dependent on the reaction conditions.

When the enzymatic reduction is slower than the rate of epimerization of the two enantiomers of 3-fluorooxalacetate, the reaction yields exclusively (2R,3R)-erythro-fluoromalate. nih.gov Conversely, if high concentrations of the enzyme and an excess of the cofactor NADH are used, the reduction becomes rapid relative to the epimerization rate. This results in the formation of equal amounts of (2R,3R)-erythro- and (2R,3S)-threo-3-fluoromalate. nih.gov These findings indicate that the V/K value for the reduction of the R enantiomer is approximately 100 times greater than that for the S enantiomer. nih.gov The presence of the fluorine atom at the 3-position has a notable inductive effect, making the equilibrium constant for the oxidation of fluoromalate an order of magnitude less favorable than that of malate. nih.gov

Regioselective and Enantioselective Enzymatic Transformations

Enzymatic transformations are renowned for their high degree of regioselectivity and enantioselectivity, which is a significant advantage in the synthesis of complex molecules like this compound. mdpi.comresearchgate.net Enzymes, with their well-defined three-dimensional active sites, can catalyze reactions at specific positions within a molecule, leading to a single, desired stereoisomer. mdpi.com

While direct enzymatic fluorination of malic acid is not a common strategy, enzymes are employed to construct the chiral backbone of the molecule, with fluorine being introduced through other chemical steps. For instance, engineered enzymes can be used to create precursors with the correct stereochemistry, which are then subjected to fluorination. The use of biocatalysts can circumvent the limitations often encountered in traditional chemical syntheses. mdpi.com

Biocatalytic Approaches to (2R,3R)-erythro- and (2R,3S)-threo-3-Fluoromalate

The biocatalytic production of specific stereoisomers of 3-fluoromalate has been successfully demonstrated using malate dehydrogenase. nih.gov This enzymatic approach provides a direct route to the chiral fluorinated malates from 3-fluorooxalacetate.

The stereoselectivity of the malate dehydrogenase-catalyzed reduction is a key feature of this method. By controlling the reaction kinetics, it is possible to selectively synthesize the (2R,3R)-erythro isomer or a mixture of the (2R,3R)-erythro and (2R,3S)-threo isomers. nih.gov This control is achieved by modulating the relative rates of enzymatic reduction and the epimerization of the starting material, 3-fluorooxalacetate. nih.gov

Total Chemical Synthesis Strategies

Total chemical synthesis provides alternative and often more scalable routes to this compound and its derivatives. These methods rely on the construction of the molecule from simpler, often achiral, starting materials.

Approaches Involving α-Monofluoroalkanoic Acid Precursors

One of the prominent chemical strategies involves the use of α-monofluoroalkanoic acid precursors. These precursors, which already contain the fluorine atom at the desired α-position, can be elaborated into the final this compound structure. For example, diethyl 2-fluoromalonate can serve as a fluorinated building block. beilstein-journals.org Carbanions generated from this ester can participate in nucleophilic substitution reactions to introduce additional functional groups, which can then be converted to the carboxylic acid moieties of the final product. beilstein-journals.org

Another approach utilizes fluorinated Meldrum's acid derivatives, which are synthesized in a three-step process. nih.gov These can be converted to the corresponding malonic acid halfthioesters and subsequently to fluorinated coenzyme A esters, which are precursors for more complex fluorinated molecules. nih.gov

Fluorination of Malic Acid Derivatives

Direct fluorination of malic acid derivatives is another viable synthetic route. This strategy involves the selective introduction of a fluorine atom into a pre-existing malic acid scaffold. Electrophilic fluorinating agents, such as Selectfluor, are commonly employed for this purpose. organic-chemistry.org The reaction can be performed on 1,3-dicarbonyl compounds, which are structurally related to malic acid, to produce 2-fluoro-1,3-dicarbonyl compounds in good yields. organic-chemistry.org This method is often practical and can be carried out in aqueous media without the need for a catalyst or base. organic-chemistry.org

In Depth Stereochemical Investigations of 3 Fluoromalic Acid

Elucidation of Absolute and Relative Stereochemical Configurations

The determination of the three-dimensional arrangement of atoms, or stereochemistry, is fundamental to understanding the chemical and biological properties of chiral molecules like 3-fluoromalic acid. This compound possesses two chiral centers, at carbon 2 (C2) and carbon 3 (C3), giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The pairs ((2R,3R) and (2S,3S)) and ((2R,3S) and (2S,3R)) are enantiomers, while the relationship between a member of one pair and a member of the other is diastereomeric.

Absolute configuration provides an unambiguous description of the spatial arrangement of the ligands around a chiral center, commonly designated using the Cahn-Ingold-Prelog (R/S) system. libretexts.orgscielo.brRelative configuration describes the relationship between the configurations of two or more chiral centers within the same molecule (e.g., erythro/threo or syn/anti) or between different molecules. libretexts.orglibretexts.org For instance, knowing the relative configuration between two molecules does not necessarily reveal the absolute configuration of either one. libretexts.org

The elucidation of these configurations for this compound and its derivatives relies on a combination of experimental techniques and chemical correlation. L-threo-Fluoromalic acid, for example, has been identified as the (2R,3R)-isomer. ontosight.airesearchgate.net The determination of such absolute configurations is often a complex process. scielo.br

Key methods employed for stereochemical elucidation include:

X-ray Crystallography: This powerful technique provides definitive information about the absolute configuration of a molecule, provided that a suitable single crystal can be obtained. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently sensitive to chirality, the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), can be used to convert enantiomers into diastereomers, whose NMR spectra are distinct. scielo.br Analysis of these spectra allows for the assignment of absolute configuration.

Chemical Correlation: The configuration of a molecule can be related to that of a known compound through a series of chemical reactions whose stereochemical outcomes are well understood. libretexts.org For example, the stereochemistry of (+)-lactic acid was related to L-(+)-alanine. libretexts.org

Table 1: Stereoisomers of this compound

| Stereoisomer Designation | C2 Configuration | C3 Configuration | Relationship |

| (2R,3R) | R | R | Enantiomer of (2S,3S) |

| (2S,3S) | S | S | Enantiomer of (2R,3R) |

| (2R,3S) | R | S | Enantiomer of (2S,3R) |

| (2S,3R) | S | R | Enantiomer of (2R,3S) |

Stereochemical Influence on Enzyme-Substrate Specificity

Enzymes, as chiral catalysts, often exhibit a high degree of stereochemical specificity, meaning they can distinguish between the different stereoisomers of a substrate. worthington-biochem.comnumberanalytics.com This specificity is crucial for the regulation and precision of metabolic pathways. numberanalytics.combyjus.com An enzyme may preferentially bind to and catalyze a reaction on only one of a pair of enantiomers, a phenomenon known as stereospecificity. worthington-biochem.com

The interaction between this compound and various enzymes exemplifies this principle. The specific stereochemistry of a this compound isomer dictates its viability as a substrate or inhibitor for a given enzyme. ontosight.ai

A notable example is the enzymatic synthesis of L-threo-fluoromalic acid. The enzyme fumarase (E.C. 4.2.1.2) from pig heart catalyzes the hydration of difluorofumaric acid. This reaction proceeds with high stereoselectivity, yielding L-threo-fluoromalic acid, the (2R,3R)-isomer, with an enantiomeric excess of ≥99.5%. researchgate.net This demonstrates the enzyme's strict control over the stereochemical outcome of the hydration reaction.

This high degree of specificity arises from the precise three-dimensional structure of the enzyme's active site, which creates a chiral environment. The substrate must fit into this site with a specific orientation for catalysis to occur, and often only one stereoisomer can achieve this optimal binding. numberanalytics.com The introduction of the fluorine atom in place of hydrogen can significantly alter the electronic properties and steric profile of the substrate, further influencing its interaction with the enzyme. ontosight.ai

Table 2: Example of Enzymatic Stereospecificity

| Enzyme | Substrate | Product | Stereochemical Outcome |

| Fumarase (from pig heart) | Difluorofumaric acid | This compound | L-threo-(2R,3R)-isomer |

Conformational Analysis of this compound and its Derivatives

The preferred conformations of this compound are dictated by a balance of several factors, including:

Steric Hindrance: Repulsive interactions between bulky groups (such as the carboxyl and hydroxyl groups) disfavor certain conformations.

Torsional Strain: Strain associated with eclipsing interactions along the C-C bonds.

Intramolecular Hydrogen Bonding: The hydroxyl and carboxyl groups can form hydrogen bonds with each other or with the fluorine atom, which can stabilize specific conformations.

Dipole-Dipole Interactions: The polar C-F, C-O, and O-H bonds create local dipoles whose interactions influence conformational stability.

The study of these conformations is typically carried out using a combination of computational and experimental methods. ethz.chmdpi.com

Table 3: Methods for Conformational Analysis

| Method | Description | Information Provided |

| Computational Chemistry | Uses quantum chemical methods (e.g., Density Functional Theory - DFT) to calculate the energies of different conformations. mdpi.comnih.gov | Predicts the most stable (lowest energy) conformers, rotational energy barriers, and geometric parameters (bond lengths, angles). nih.gov |

| NMR Spectroscopy | Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can measure through-space distances between protons, providing information about their proximity in the dominant solution-phase conformation. mdpi.com Coupling constants (J-values) are also dependent on dihedral angles. | Provides experimental evidence for the predominant conformation(s) in solution. |

| X-ray Crystallography | Determines the precise arrangement of atoms in the solid state. researchgate.net | Reveals the specific conformation adopted by the molecule in the crystal lattice. |

The introduction of a fluorine atom can significantly alter the conformational landscape compared to its non-fluorinated analog, malic acid. The high electronegativity and relatively small size of fluorine can lead to unique electrostatic interactions and subtle changes in steric demands, influencing the equilibrium between different staggered or eclipsed conformations. mdpi.com

Chiral Resolution and Enantiomeric Purity Assessment Techniques

Since this compound has multiple stereoisomers, obtaining a single, pure enantiomer often requires a process of chiral resolution, which is the separation of a racemic mixture into its constituent enantiomers. pharmtech.com Following resolution, the success of the separation is quantified by assessing the enantiomeric purity. chromatographyonline.com

Chiral Resolution Techniques:

Enzymatic Resolution: This technique leverages the stereospecificity of enzymes. As seen with fumarase, an enzyme can be used to selectively produce one stereoisomer from a prochiral substrate. researchgate.netresearchgate.net Alternatively, an enzyme can be used to selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be separated.

Diastereomeric Salt Formation: This classic method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent). pharmtech.comfishersci.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can often be separated by fractional crystallization. pharmtech.com The desired enantiomer of the acid can then be recovered from the separated salt. fishersci.com

Chiral Chromatography: This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). fz-juelich.de The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. High-Performance Liquid Chromatography (HPLC) with a chiral column is a common application. chromatographyonline.comfz-juelich.de

Enantiomeric Purity Assessment: The enantiomeric purity of a sample is typically expressed as the enantiomeric excess (ee) , which is a measure of how much more of one enantiomer is present compared to the other. fz-juelich.de

Chiral HPLC/GC: These are the most common and reliable methods for determining enantiomeric excess. By separating the enantiomers, the relative areas of their corresponding peaks in the chromatogram can be used to calculate the % ee. chromatographyonline.comfz-juelich.de A baseline separation of the peaks is essential for accurate determination. fz-juelich.de

NMR Spectroscopy with Chiral Shift Reagents or Derivatizing Agents: Similar to its use in determining absolute configuration, NMR can be used to assess purity. In the presence of a chiral auxiliary, the enantiomers become chemically non-equivalent (diastereotopic), and their signals can be resolved and integrated in the NMR spectrum. tcichemicals.com

Table 4: Overview of Chiral Resolution and Purity Analysis

| Technique | Principle | Application |

| Enzymatic Resolution | Enzyme stereospecificity | Separation/Synthesis |

| Diastereomeric Salt Formation | Conversion of enantiomers to separable diastereomers | Separation |

| Chiral Chromatography (HPLC, GC) | Differential interaction with a chiral stationary phase | Separation & Purity Analysis |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct NMR signals | Purity Analysis |

Enzymatic and Biochemical Interactions of 3 Fluoromalic Acid

Mechanisms of Enzyme Inhibition by 3-Fluoromalic Acid

The introduction of a fluorine atom onto the malate (B86768) structure dramatically alters its biochemical behavior, transforming it into a potent inhibitor of key metabolic enzymes.

Competitive Inhibition of Fumarase by dl-β-Fluoromalic Acid

dl-β-Fluoromalic acid acts as a competitive inhibitor of fumarase, an essential enzyme in the TCA cycle that catalyzes the reversible hydration of fumarate (B1241708) to L-malate. capes.gov.brimpurity.comacs.org As a competitive inhibitor, dl-β-Fluoromalic acid vies with the natural substrate, fumarate, for binding to the enzyme's active site. pomona.edunih.govnih.gov The presence of the fluorine atom, despite its small size, likely interferes with the precise stereochemistry required for the catalytic action of fumarase, preventing the conversion of the inhibitor into product and thereby blocking the enzyme's normal function. archive.org Fumarase normally facilitates the trans-addition of a hydroxyl group and a proton to the double bond of fumarate. The strong electronegativity of the fluorine atom in fluoromalate may disrupt the electronic environment necessary for this reaction to proceed. Pig heart fumarase has been shown to have two distinct substrate-binding sites, and competitive inhibitors like dl-β-Fluoromalic acid bind to the active sites (sites A). nih.gov

Interactions with Malate Dehydrogenase and Resultant Kinetic Effects

This compound also demonstrates significant interactions with malate dehydrogenase (MDH), the enzyme responsible for the oxidation of malate to oxaloacetate in the final step of the TCA cycle. wikipedia.orgnih.gov It has been identified as a competitive inhibitor of this enzyme as well. impurity.com The binding of this compound to MDH affects the enzyme's kinetics. While the Michaelis constant (Km) for erythro-fluoromalate is similar to that of malate, the turnover number is significantly lower. nih.gov For instance, with NADP as a cofactor, the turnover rate for erythro-fluoromalate is 3300 times slower than that for malate. nih.gov This indicates that while the fluorinated analog can bind to the enzyme with a similar affinity as the natural substrate, its conversion to product is drastically impeded.

Kinetic studies with different isomers of fluoromalate and various cofactors have provided insights into the reaction mechanism of MDH. For example, (2R,3R)-erythro-Fluoromalate is a slow substrate for chicken liver malic enzyme, whereas the threo isomer is not. nih.gov The kinetic parameters of malate dehydrogenase are influenced by factors such as pH and the concentration of substrates and cofactors. frontiersin.orgbiorxiv.org The enzyme's activity is generally ordered, with the cofactor NAD+/NADH binding before the substrate. wikipedia.org The presence of the electronegative fluorine atom in this compound likely perturbs the hydride transfer step, which is crucial for the oxidation of the substrate and reduction of the cofactor. nih.gov

The following table summarizes the kinetic effects observed in the interaction of fluoromalate with malic enzyme, a type of malate dehydrogenase:

nih.gov| Parameter | Condition | Observation | Citation |

|---|---|---|---|

| Substrate Activity | (2R,3R)-erythro-Fluoromalate vs. threo isomer | erythro-Fluoromalate is a slow substrate; threo isomer is not. | nih.gov |

| Turnover Number | Compared to malate with NADP | 3300-fold slower. | nih.gov |

| Turnover Number | With APADP vs. NADP | 5.5-fold faster with APADP. | nih.gov |

| Deuterium (B1214612) Isotope Effect (V/K) | Deuteration at C-2 with NADP | 1.39. | |

| Deuterium Isotope Effect (V/K) | Deuteration at C-2 with APADP | 3.32. |

Perturbations of the Tricarboxylic Acid Cycle Pathways

By inhibiting two key enzymes, fumarase and malate dehydrogenase, this compound can significantly disrupt the flow of metabolites through the tricarboxylic acid (TCA) cycle. ontosight.aiasm.org The TCA cycle is a central metabolic hub responsible for generating energy in the form of ATP and providing precursors for various biosynthetic pathways. khanacademy.orgwikipedia.orgbevital.nowou.edulibretexts.orgyeastgenome.org Inhibition of fumarase leads to an accumulation of fumarate and a depletion of malate. pomona.edu Simultaneously, the inhibition of malate dehydrogenase causes a buildup of malate (to the extent that it can be formed from other sources) and a reduction in the regeneration of oxaloacetate. wikipedia.org

This compound as a Mechanistic Probe in Enzymology

The unique properties of this compound make it an excellent tool for investigating the mechanisms of enzymes, particularly hydratases and dehydrogenases. ontosight.aicapes.gov.br

Studies on Hydratases and Dehydrogenases using Fluoromalate Analogues

Fluoromalate analogues have been instrumental in elucidating the stereochemistry and reaction mechanisms of hydratases like fumarase. archive.orgnih.gov Hydratases catalyze the addition or removal of water from a substrate. researchgate.netresearchgate.net The use of fluorinated substrates helps to probe the electronic requirements and the nature of transition states in these reactions. For example, the fumarase-catalyzed hydration of monofluorofumarate results in a mixture of L-threo-β-fluoromalate and oxalacetate, revealing details about the reaction pathway and the stability of intermediates. nih.gov

Similarly, in the study of dehydrogenases, which catalyze oxidation-reduction reactions, fluorinated analogues help to understand substrate specificity and the catalytic mechanism. nih.govd-nb.infonih.govnih.gov The significant alteration in the reaction rate of malate dehydrogenase with fluoromalate compared to malate highlights the sensitivity of the enzyme's active site to electronic perturbations. nih.gov

Kinetic Isotope Effect Analysis in Enzymatic Reactions

The kinetic isotope effect (KIE) is a powerful method used to determine the rate-limiting steps of an enzymatic reaction and to probe the structure of transition states. wikipedia.orgyoutube.com It involves measuring the change in reaction rate when an atom in the substrate is replaced by one of its heavier isotopes. unl.educhemrxiv.orgnih.govsnnu.edu.cn this compound, when isotopically labeled (e.g., with deuterium), serves as a valuable substrate for KIE studies. nih.gov

In the context of malic enzyme, deuteration of fluoromalate at the C-2 position led to the observation of a significant deuterium isotope effect, providing evidence for a stepwise reaction mechanism. nih.gov The magnitude of the KIE can indicate whether a particular bond is being broken in the rate-determining step of the reaction. wikipedia.org For instance, the observed isotope effects with fluoromalate and different cofactors helped to distinguish between a concerted and a stepwise mechanism for the reaction catalyzed by malic enzyme. nih.gov These studies, which often involve complex data analysis, are crucial for building a detailed picture of how enzymes function at a molecular level. nih.govgovinfo.gov

The following table presents the results of a KIE study on malic enzyme using deuterated fluoromalate:

| Isotope Label | Cofactor | Isotope Effect (V/K) | Conclusion | Citation |

|---|---|---|---|---|

| Deuterium at C-2 | NADP | 1.39 | Supports a stepwise mechanism. | nih.gov |

| Deuterium at C-2 | APADP | 3.32 | nih.gov | |

| 13C at C-4 (unlabeled fluoromalate) | NADP | 1.0490 | Provides insight into the transition state, suggesting hyperconjugation in the enzyme-bound intermediate. | nih.gov |

| 13C at C-4 (deuterated fluoromalate) | NADP | 1.0364 | nih.gov | |

| 13C at C-4 (unlabeled fluoromalate) | APADP | 1.0138 | nih.gov | |

| 13C at C-4 (deuterated fluoromalate) | APADP | 1.0087 | nih.gov |

Microbial Biotransformation and Defluorination Pathways

The interaction of microorganisms with organofluorine compounds is a field of significant interest, driven by both the environmental persistence of these molecules and their potential as building blocks in biotechnology. nih.gov Microbial biotransformation refers to the use of microorganisms and their enzymes to modify chemical structures. researchgate.net This process can lead to the degradation of environmental pollutants or the synthesis of valuable new compounds. nih.govucd.ie The extreme stability of the carbon-fluorine (C-F) bond makes many organofluorines resistant to degradation. nih.gov However, various microbes have evolved enzymatic machinery capable of interacting with these compounds, either by cleaving the C-F bond or by modifying other parts of the molecule.

Cleavage of Carbon-Fluorine Bonds in Related Organofluorine Compounds

The cleavage of the robust carbon-fluorine bond is the critical step in the degradation of many organofluorine compounds. Microorganisms have developed several strategies to overcome this chemical challenge. In aerobic bacteria, the degradation of fluoroaromatic compounds often proceeds through pathways established for non-fluorinated aromatic hydrocarbons. ucd.ie These pathways typically involve oxygenase enzymes that attack the aromatic ring, leading to the formation of intermediates like 3- or 4-fluorocatechol. ucd.ie Subsequent enzymatic action can lead to the release of the fluoride (B91410) ion. For example, the catabolism of 3-fluoromuconic acid, derived from 4-fluorobenzoate, proceeds via 3-fluoromuconolactone to 3-oxoadipate (B1233008) with the concurrent release of fluoride. ucd.ie

In contrast, other compounds like 2-fluoromuconic acid are considered dead-end metabolites, as they cannot be further processed by the existing enzymatic machinery. ucd.ie The position of the fluorine atom on the molecule is a key determinant of its biodegradability. ucd.ie Beyond aromatic compounds, microorganisms can also degrade aliphatic organofluorines. The best-characterized enzymes for this purpose are fluoroacetate (B1212596) dehalogenases, which catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate to produce glycolate (B3277807) and a fluoride ion. nih.gov Some microbes are also capable of co-metabolizing compounds containing the trifluoromethyl group, a common moiety in pharmaceuticals and agrochemicals, though complete degradation is complex and not always achieved. ucd.ie

The following table summarizes research findings on the microbial degradation of various organofluorine compounds.

| Microorganism / System | Organofluorine Substrate | Key Findings & Degradation Products |

| Aerobic Bacteria (General) | Fluorobenzoates, Fluorophenols | Degradation proceeds via aromatic hydrocarbon pathways, often forming fluorocatechols as intermediates. ucd.ie |

| Pseudomonas sp. | 4-Fluorobenzoate | Yields 4-fluorocatechol, which is further metabolized to 3-fluoromuconic acid, leading to defluorination. ucd.ie |

| Fungi | Fluorotoluenes, Difluorophenols | Can transform these compounds into intermediates like 3-fluorobenzoate (B1230327) and corresponding catechols. ucd.ie |

| Fluoroacetate Dehalogenase-Producing Bacteria | Fluoroacetate | Enzyme specifically catalyzes the hydrolysis of the C-F bond to yield glycolate and fluoride. nih.gov |

Enzymatic Conversion and Degradation Routes of Fluoromalic Acid

While extensive research exists on the microbial degradation of various organofluorines, specific pathways for the complete enzymatic conversion and degradation of this compound are not well-documented in scientific literature. Instead, the primary known biochemical interaction of this compound is its potent role as an enzyme inhibitor. nih.govcapes.gov.br

This compound acts as a specific inhibitor of key enzymes within central metabolic pathways, most notably malate dehydrogenase and fumarase. nih.govcapes.gov.br Malate dehydrogenase is a critical enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidation of malate to oxaloacetate. nih.gov By inhibiting this enzyme, this compound can disrupt the TCA cycle, impacting cellular energy production and the supply of metabolic precursors. nih.govnih.gov Similarly, its inhibition of fumarase, which catalyzes the reversible hydration of fumarate to malate, represents another point of disruption in the TCA cycle. nih.govlibretexts.org This inhibitory action appears to be the principal mechanism by which this compound exerts its biochemical effects, effectively acting as a metabolic poison rather than a substrate for microbial catabolism.

The table below details the known enzymatic inhibitory effects of this compound.

| Target Enzyme | Metabolic Pathway | Effect of Inhibition |

| Malate Dehydrogenase | Tricarboxylic Acid (TCA) Cycle | Blocks the conversion of malate to oxaloacetate, disrupting the cycle. nih.govnih.gov |

| Fumarase | Tricarboxylic Acid (TCA) Cycle | Prevents the conversion of fumarate to malate, disrupting the cycle. nih.gov |

Incorporation into Novel Biosynthetic Intermediates

Biosynthesis is the production of complex molecules within living organisms from simpler precursors. libretexts.orgwikipedia.org Organisms synthesize a vast array of compounds, including amino acids, from metabolic intermediates like pyruvate (B1213749) and oxaloacetate through carefully regulated enzymatic pathways. libretexts.orgwikipedia.org The potential for fluorinated molecules to be used by organisms as building blocks for new compounds is an area of growing interest in synthetic biology and biocatalysis. nih.gov For instance, enzymes have been successfully used in vitro to synthesize fluorinated alanine (B10760859) enantiomers from 3-fluoropyruvate, demonstrating the capacity of biological systems to process fluorinated substrates. nih.gov

However, based on available scientific literature, there is no evidence that this compound is naturally incorporated as a precursor into novel biosynthetic intermediates by microorganisms. Its powerful inhibitory effect on central metabolic enzymes like malate dehydrogenase suggests that it is more likely to halt metabolic activity rather than serve as a building block for new molecules. nih.gov The introduction of this compound into a biological system would likely disrupt the very pathways that might otherwise be candidates for its utilization, preventing its assimilation into downstream products. Therefore, while biocatalytic processes can create fluorinated molecules, the natural use of this compound as a biosynthetic intermediate is not a known metabolic route.

Advanced Analytical Methodologies for Research on 3 Fluoromalic Acid

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the structural and stereochemical analysis of 3-Fluoromalic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) provide detailed insights into the molecule's atomic arrangement, vibrational properties, and mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within the molecule. organicchemistrydata.orgcore.ac.uk

¹H NMR Spectroscopy: In proton NMR, the chemical shifts of the hydrogen atoms provide information about their local electronic environment. For this compound, the protons on the carbon backbone will exhibit distinct signals influenced by the neighboring fluorine and carboxyl groups. The electronegativity of the fluorine atom typically causes a downfield shift for adjacent protons. ucl.ac.uk Spin-spin coupling between non-equivalent protons reveals their connectivity. The magnitude of the coupling constants (J-values) can help determine the relative stereochemistry of the chiral centers.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon atom bonded to the fluorine will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of the fluorination site. organicchemistrydata.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the structural assignment. bhu.ac.in

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is particularly powerful for studying fluorinated compounds like this compound. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides a strong and easily interpretable signal. sielc.com The chemical shift of the fluorine atom is highly sensitive to its chemical environment, and coupling between fluorine and adjacent protons (³JHF) or carbons (¹JCF, ²JCF) provides crucial information for confirming the structure and stereochemistry.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the complete bonding network of this compound. For determining the relative and absolute stereochemistry, advanced methods like the analysis of coupling constants, Nuclear Overhauser Effect (NOE) studies, and the use of chiral derivatizing agents or chiral solvating agents are essential. core.ac.ukbhu.ac.in

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

| ¹H | 4.5 - 5.0 | JHF ≈ 45-50, JHH ≈ 2-4 | H-3 (methine proton at fluorinated carbon) |

| ¹H | 2.8 - 3.2 | JHH ≈ 15-17 (geminal), JHH ≈ 2-4 | H-2 (methylene protons) |

| ¹³C | 88 - 95 | ¹JCF ≈ 170-190 | C-3 (carbon bearing fluorine) |

| ¹³C | 38 - 45 | ²JCF ≈ 20-25 | C-2 (methylene carbon) |

| ¹³C | 170 - 175 | C-1, C-4 (carboxyl carbons) | |

| ¹⁹F | -180 to -200 | JFH ≈ 45-50 | Fluorine atom |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, pH, and the specific stereoisomer.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. ksu.edu.sa These methods provide a "fingerprint" of the functional groups present in this compound. ksu.edu.sabruker.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. tanta.edu.eg For a vibration to be IR-active, it must result in a change in the molecule's dipole moment. tanta.edu.eglibretexts.org In the IR spectrum of this compound, characteristic absorption bands are expected for the following functional groups:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl groups.

C=O stretch: A strong, sharp absorption band between 1700-1760 cm⁻¹ corresponds to the carbonyl group of the carboxylic acids. researchgate.net

C-F stretch: A strong absorption band typically in the range of 1000-1400 cm⁻¹ indicates the presence of the carbon-fluorine bond.

C-O stretch: Bands in the 1210-1320 cm⁻¹ region are associated with the stretching of the C-O single bond of the carboxylic acid and the alcohol.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique where a laser is used to irradiate a sample and the inelastically scattered light is analyzed. bruker.com For a vibrational mode to be Raman-active, it must cause a change in the polarizability of the molecule. ksu.edu.salibretexts.org Raman spectroscopy is particularly useful for observing non-polar bonds that are weak or absent in the IR spectrum. ksu.edu.sa For this compound, Raman spectroscopy can provide valuable information about the C-C backbone vibrations and the symmetric stretching modes of the carboxylate groups if the sample is analyzed in its deprotonated form.

The combination of IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the structural confirmation of this compound. libretexts.orgspectroscopyonline.com

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H stretch | 2850-3000 | 2850-3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1760 | 1700-1760 | Strong |

| C-O stretch | 1210-1320 | Weak | Strong (IR) |

| C-F stretch | 1000-1400 | Weak | Strong (IR) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. pg.edu.pl It is used to determine the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

Molecular Ion Peak: In a mass spectrum, the peak corresponding to the unfragmented molecule is the molecular ion peak (M⁺). For this compound (C₄H₅FO₅), the exact mass of the molecular ion can be determined using high-resolution mass spectrometry (HRMS), which helps to confirm its elemental composition. nptel.ac.in

Fragmentation Patterns: Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. libretexts.org For this compound, common fragmentation pathways may include:

Loss of H₂O: Dehydration from the hydroxyl group and an adjacent hydrogen.

Loss of COOH or CO₂: Decarboxylation from one of the carboxylic acid groups. libretexts.org

Cleavage of C-C bonds: Fragmentation of the carbon backbone, leading to various smaller charged species. libretexts.org

Loss of HF: Elimination of hydrogen fluoride (B91410).

The analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows for the detailed structural characterization of this compound and its isomers. uab.edu

Table 3: Potential Mass Spectrometric Fragments of this compound (Molecular Weight: 152.08 g/mol)

| m/z | Possible Fragment Ion | Neutral Loss |

| 134 | [C₄H₃FO₄]⁺ | H₂O |

| 107 | [C₃H₄FO₃]⁺ | COOH |

| 108 | [C₄H₄O₅]⁺ | F |

| 89 | [C₂H₂FO₂]⁺ | COOH, H₂O |

| 69 | [C₂H₂FO]⁺ | COOH, CO |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological samples. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov Due to the low volatility of this compound, derivatization is typically required to convert it into a more volatile compound suitable for GC analysis. lipidmaps.org Common derivatization methods include esterification of the carboxylic acid groups and silylation of the hydroxyl group. lipidmaps.org

Once derivatized, the sample is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase of the GC column. jfda-online.com The separated components then enter the mass spectrometer, which provides mass spectra for their identification. researchgate.netnih.gov GC-MS is a highly sensitive and specific technique for assessing the purity of this compound and for identifying and quantifying its derivatives in complex mixtures. lipidmaps.org

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. mst.or.jp HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

Isomer Separation: this compound has two chiral centers, meaning it can exist as four stereoisomers (two enantiomeric pairs of diastereomers). The separation of these isomers is crucial as they may exhibit different biological activities. Chiral HPLC, which utilizes a chiral stationary phase or a chiral additive in the mobile phase, is the method of choice for separating the enantiomers and diastereomers of this compound. walshmedicalmedia.combjbms.org

Quantification: HPLC coupled with a suitable detector, such as an ultraviolet (UV) detector or a mass spectrometer (LC-MS), allows for the accurate quantification of this compound. sielc.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for analyzing polar compounds like this compound. libretexts.org The retention time of the compound is used for its identification, and the peak area is proportional to its concentration, enabling quantitative analysis. mst.or.jp

Table 4: HPLC Methods for this compound Analysis

| HPLC Mode | Stationary Phase | Mobile Phase | Detector | Application |

| Reversed-Phase | C18, C8 | Water/Acetonitrile/Methanol with acid modifier (e.g., formic acid) | UV, MS | Quantification, Purity Analysis |

| Chiral | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Hexane/Isopropanol | UV, Circular Dichroism | Enantiomeric and Diastereomeric Separation |

| Ion-Exchange | Anion-Exchange Resin | Aqueous buffer with increasing salt concentration | Conductivity, MS | Separation based on charge |

| Normal-Phase | Silica, Cyano | Non-polar solvents (e.g., hexane, ethyl acetate) | UV | Separation of polar compounds |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (e.e.) is crucial in the study of chiral molecules like this compound. Chiral chromatography stands out as a primary and powerful technique for this purpose. tcichemicals.comic.ac.uk This method allows for the separation and quantification of the individual enantiomers in a mixture. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for chiral separations. nih.gov The core principle involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. tcichemicals.com Supercritical Fluid Chromatography (SFC) is another technique that can offer faster and more efficient separations compared to traditional liquid chromatography. chromatographyonline.com

Research Findings:

Stationary Phases: The choice of CSP is critical for achieving successful enantiomeric separation. For carboxylic acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Detection: Nonspecific detectors like UV or fluorescence detectors are commonly used in conjunction with chiral HPLC. uma.es Chiral detectors, such as optical rotation (OR) and circular dichroism (CD) detectors, can provide additional information about the separated enantiomers, including their optical polarity. chromatographyonline.com

Indirect Approach: An alternative to using a CSP is the indirect approach, where the enantiomers of this compound are first derivatized with a chiral derivatizing agent of high enantiomeric purity. This reaction forms diastereomers, which can then be separated on a standard achiral chromatography column. chromatographyonline.com

Accuracy and Limitations: While highly accurate, chromatographic methods require careful optimization. nih.gov Factors such as the mobile phase composition, flow rate, and temperature can all influence the separation. uma.es Additionally, the purity of the chiral derivatizing agent in the indirect method can affect the accuracy of the e.e. determination. chromatographyonline.com

Table 1: Comparison of Chiral Chromatography Techniques

| Feature | Chiral HPLC | Chiral GC | Chiral SFC |

| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. chromatographyonline.com |

| Analytes | Wide range of non-volatile and thermally stable compounds. | Volatile and thermally stable compounds. ic.ac.uk | Broad range of analytes, bridges the gap between GC and HPLC. |

| Speed | Moderate to long run times. | Typically faster than HPLC. | Can be 3 to 5 times faster than HPLC. chromatographyonline.com |

| Solvent Consumption | High consumption of organic solvents. | Low solvent consumption. | Significantly reduces toxic solvent consumption compared to normal-phase LC. chromatographyonline.com |

Electrochemical and Ion-Specific Methods for Fluoride Release Monitoring

Monitoring the release of fluoride ions from this compound is essential for understanding its stability and potential reactivity, particularly in biological or environmental systems. Electrochemical and ion-specific methods are well-suited for this task, offering high sensitivity and the potential for real-time measurements. nrc.govfluorideresearch.org

The most prominent technique for fluoride ion measurement is the use of a Fluoride Ion-Selective Electrode (F-ISE). cdc.govnih.gov This potentiometric sensor develops a potential across a lanthanum fluoride crystal that is proportional to the activity of fluoride ions in the sample solution. fluorideresearch.org

Research Findings:

Fluoride Ion-Selective Electrode (F-ISE): The F-ISE is a robust and widely used method for determining fluoride concentrations in aqueous samples. cdc.govresearchgate.net To prevent interference from other ions, such as aluminum, and to maintain a constant ionic strength, a Total Ionic Strength Adjustment Buffer (TISAB) is typically added to the samples before measurement. uow.edu.au

Electrochemical Detection: Other electrochemical methods can also be employed. For instance, a novel method was developed using a gold electrode modified with poly(3-aminophenylboronic acid)-reduced graphene oxide multilayers for the highly sensitive detection of fluoride. nih.gov This method demonstrated a wide response range and a very low detection limit. nih.gov

Spectrophotometric Methods: While not strictly electrochemical, spectrophotometric methods offer an alternative for fluoride quantification. These methods often rely on the reaction of fluoride with a colored complex, causing a measurable change in absorbance. researchgate.netnih.gov For example, the reaction with a zirconium-alizarin lake is a basis for many colorimetric techniques. fluorideresearch.org

Table 2: Methods for Fluoride Release Monitoring

| Method | Principle | Advantages | Common Applications |

| Fluoride Ion-Selective Electrode (F-ISE) | Potentiometric measurement of fluoride ion activity using a lanthanum fluoride crystal membrane. fluorideresearch.org | Simple, rapid, sensitive, and widely available. cdc.gov | Water analysis, monitoring fluoride release from dental materials. nih.govresearchgate.net |

| Modified Electrochemical Sensors | Amperometric or potentiometric response to fluoride at a chemically modified electrode surface. nih.gov | High sensitivity and selectivity, low detection limits. nih.gov | Detection of fluoride in various samples including tap water and biological materials. nih.gov |

| Spectrophotometry | Measures the change in light absorbance of a solution resulting from a chemical reaction involving fluoride ions. researchgate.net | Economical and sensitive. researchgate.netnih.gov | Quantification of fluoride release from dental materials. researchgate.netnih.gov |

Isotopic Labeling and Tracer Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. mdpi.combitesizebio.com By replacing one or more atoms in the molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C), the compound becomes "labeled" and can be tracked as it is processed through various metabolic pathways. mdpi.comspringernature.com

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org These techniques can detect the mass shift or the change in nuclear spin properties caused by the isotopic label, allowing for the identification and quantification of downstream metabolites derived from the labeled precursor. frontiersin.org

Research Findings:

Tracing Metabolic Pathways: Stable isotope tracing provides unparalleled insights into the metabolic wiring of cells. springernature.com By administering a labeled form of this compound, researchers can identify the enzymes that act upon it and the subsequent products of its metabolism.

Flux Analysis: Beyond simple pathway identification, isotopic labeling can be used for metabolic flux analysis, which quantifies the rates of metabolic reactions. frontiersin.org This provides a dynamic view of how the compound is processed under different physiological or pathological conditions. frontiersin.org

Analytical Platforms: High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) is a common platform for analyzing the enrichment of stable isotopes in metabolites. springernature.comnih.gov This approach allows for the separation of complex mixtures of metabolites and the precise measurement of their isotopic distribution.

Experimental Design: The choice of isotopic tracer is crucial. For an organic acid like this compound, uniformly labeled ¹³C-glucose or specific ¹³C-labeled precursors could be used in cell culture experiments to see how the fluorinated acid interacts with central carbon metabolism. nih.gov The experimental setup, including the duration of labeling, is critical for obtaining meaningful results. nih.gov

Table 3: Key Aspects of Isotopic Labeling Studies

| Aspect | Description | Relevance to this compound Research |

| Isotope Selection | Choosing the appropriate stable isotope for labeling (e.g., ¹³C, ²H, ¹⁵N). | ¹³C is a common choice for tracing the carbon backbone of this compound through metabolic pathways. mdpi.com |

| Labeled Precursor | The isotopically labeled molecule that is introduced into the system. | Labeled this compound itself, or labeled precursors that could be converted to it, would be used. |

| Analytical Detection | Techniques used to detect and quantify the isotopic label in metabolites. | Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods. frontiersin.org |

| Data Analysis | Computational tools are used to analyze the complex datasets generated and to calculate metabolic fluxes. frontiersin.org | Elucidating the specific enzymes and pathways involved in the metabolism of this compound and quantifying its turnover rate. |

Theoretical and Computational Chemistry Studies of 3 Fluoromalic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic structure and reactivity of molecules. physchemres.org Methods like DFT, often using hybrid functionals such as B3LYP, allow for the accurate calculation of molecular geometries, electronic properties, and reactivity descriptors. biointerfaceresearch.commdpi.comniscpr.res.in

The electronic properties of 3-fluoromalic acid can be characterized by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. physchemres.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For fluorinated organic acids, the introduction of the electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO orbitals and potentially alter the HOMO-LUMO gap compared to its non-fluorinated counterpart, malic acid. mdpi.com

Another important tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carboxylic acid groups. In contrast, positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

While specific DFT calculations for this compound are not extensively documented in the literature, the expected outputs from such a study can be tabulated. These calculations would provide a quantitative basis for understanding the molecule's reactivity in various chemical and biological environments. physchemres.org

Table 1: Hypothetical Quantum Chemical Properties of this compound Calculated via DFT/B3LYP/6-311++G(d,p) (Note: This table is for illustrative purposes to show the type of data generated from quantum chemical calculations.)

| Property | Calculated Value | Significance |

|---|---|---|

| EHOMO | -7.2 eV | Relates to ionization potential and electron-donating ability. |

| ELUMO | -0.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 6.7 eV | Indicator of chemical reactivity and stability. mdpi.com |

| Dipole Moment (µ) | 3.5 D | Measures overall polarity of the molecule. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.5 eV | Energy released upon gaining an electron. |

Molecular Dynamics Simulations of this compound and Enzyme Complexes

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. researchgate.netnih.gov For a molecule like this compound, MD simulations are invaluable for understanding its behavior in solution and, crucially, its interaction with biological macromolecules such as enzymes. researchgate.netnih.gov These simulations can reveal the dynamic nature of binding, conformational changes in both the ligand and the enzyme, and the stability of the resulting complex. mdpi.com

Furthermore, MD simulations allow for the detailed study of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the enzyme's active site residues. nih.gov The stability and lifetime of these interactions are critical for determining the binding affinity and inhibitory potential of the molecule. nih.govmdpi.com While specific MD studies on this compound are not prominent, this technique is essential for designing and evaluating it as a potential enzyme inhibitor, for instance, against enzymes that process malate (B86768). peerj.com

Table 2: Typical Analyses from an MD Simulation of an Enzyme-3-Fluoromalic Acid Complex (Note: This table illustrates the type of data and insights gained from MD simulations.)

| Analysis Metric | Description | Potential Insight |

|---|---|---|

| RMSD | Measures the average deviation of protein backbone atoms from a reference structure over time. mdpi.com | Indicates if the protein-ligand complex reaches a stable equilibrium state during the simulation. |

| RMSF | Measures the fluctuation of individual amino acid residues over time. | Highlights flexible regions of the enzyme, such as loops in the active site that interact with the inhibitor. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and enzyme. | Identifies key residues responsible for anchoring the inhibitor in the active site. |

| Binding Free Energy | Calculated using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. | Provides a quantitative prediction of the binding affinity (e.g., Ki) of the inhibitor. nih.gov |

In Silico Prediction of Spectroscopic Properties and Conformational Landscapes

This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. taltech.ee Conformational analysis aims to identify the various low-energy spatial arrangements (conformers) the molecule can adopt and their relative populations. wgtn.ac.nz Computational methods, particularly DFT, are highly effective for exploring the potential energy surface (PES) of a molecule to locate these stable conformers. mdpi.com The analysis often involves systematically rotating key dihedral angles and performing geometry optimization on the resulting structures. mdpi.com

The results of a conformational search provide the relative energies of different conformers, allowing for the determination of the most stable, or ground-state, conformation. nih.gov For this compound, intramolecular hydrogen bonding between the hydroxyl group and the adjacent carboxyl groups is expected to play a significant role in determining the preferred conformations, similar to what is observed in other carboxylic acids. researchgate.net

Once the stable conformers are identified, their spectroscopic properties can be predicted computationally. For example, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for each conformer. ucm.es Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. niscpr.res.in By comparing these predicted spectra with experimental data, it is possible to confirm the presence of specific conformers in solution or the solid state.

Table 3: Hypothetical Relative Energies of this compound Conformers (Note: This illustrative table shows the output of a typical conformational analysis.)

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Stabilizing Interactions |

|---|---|---|---|

| Conf-1 | O-C-C-C: 180, C-C-C-F: 60 | 0.00 (Global Minimum) | Intramolecular H-bond (OH···O=C) |

| Conf-2 | O-C-C-C: 60, C-C-C-F: 180 | 1.25 | Gauche interaction, H-bonding |

| Conf-3 | O-C-C-C: 180, C-C-C-F: -60 | 1.80 | Steric repulsion minimized |

| Conf-4 | O-C-C-C: -60, C-C-C-F: 60 | 3.50 | Less favorable H-bond geometry |

Computational Elucidation of Reaction Mechanisms in Chemical and Enzymatic Systems

Computational chemistry provides indispensable tools for elucidating the detailed step-by-step mechanisms of chemical and enzymatic reactions. nih.govsmu.edu By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. montclair.edu This allows for the calculation of activation energies (reaction barriers), which determine the reaction rate.

For this compound, computational studies could elucidate its role in various reactions. For instance, in an enzymatic context, one could model the reaction catalyzed by an enzyme that binds malate, such as fumarase. A computational study could investigate whether this compound acts as a substrate, undergoing a dehydration reaction, or as an inhibitor by binding tightly to the active site without reacting. Such a study would involve locating the transition state for the enzymatic reaction and calculating its energy. A high activation barrier for the reaction of this compound compared to the natural substrate would suggest it is a poor substrate or an inhibitor.

Structure-Activity Relationship Modeling for Enzyme Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug design to correlate the chemical structure of a series of compounds with their biological activity. nih.gov If this compound is identified as a lead compound for inhibiting a particular enzyme, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to guide the synthesis of more potent analogues. nih.gov

The 3D-QSAR process begins by creating a set of structurally related analogues of this compound and measuring their inhibitory activity (e.g., IC₅₀ values) against the target enzyme. The three-dimensional structures of these molecules are then aligned based on a common scaffold. nih.gov The CoMFA/CoMSIA methods then calculate steric and electrostatic fields around the aligned molecules. A statistical model is subsequently built to correlate the variations in these fields with the observed changes in biological activity.

The final output of a 3D-QSAR study is a set of contour maps. These maps highlight regions in space where modifications to the lead molecule are predicted to enhance or diminish activity. For example, a green contour map might indicate that adding a bulky group in that region will increase potency, while a red contour map might suggest that a negative charge is favorable for the interaction. nih.gov This provides medicinal chemists with a rational, three-dimensional guide for designing the next generation of inhibitors with improved efficacy. plos.org Although no specific QSAR studies on this compound inhibitors are currently published, this approach represents a standard and powerful tool for lead optimization in drug discovery. nih.gov

Future Research Directions and Emerging Applications of 3 Fluoromalic Acid

Development of Novel Synthetic Strategies for Fluoromalic Acid Derivatives

While the synthesis of fluorinated organic compounds has advanced significantly, the development of efficient, selective, and scalable methods for producing complex molecules like 3-fluoromalic acid and its derivatives remains a key objective. researchgate.netorganic-chemistry.org Future research will likely focus on both chemo-enzymatic and purely chemical strategies.

A significant breakthrough has been the synthesis of L-threo-Fluoromalic acid in a coupled enzymatic system using difluorofumaric acid as a starting material. researchgate.netresearchgate.net However, expanding the synthetic toolkit is crucial. Novel strategies are being explored for the synthesis of various α-fluorocarboxylic acids, which could be adapted for fluoromalic acid derivatives. organic-chemistry.org These methods often employ modern fluorinating reagents and catalysts to achieve high selectivity and yield. cas.cn For instance, a silver-catalyzed decarboxylative fluorination offers a pathway to α-fluorocarboxylic acids from malonic acid derivatives. organic-chemistry.org Another approach involves the isothiourea-catalyzed fluorination of certain acetic acid derivatives to create optically active α-alkyl fluorides. organic-chemistry.org

Recent synthetic efforts toward a related compound, 3-fluoro-5-aminolevulinic acid, highlight scalable methods using both electrophilic fluorination (with reagents like Selectfluor) and nucleophilic fluorination (with reagents like DAST). acs.orgnih.gov These established strategies for introducing fluorine adjacent to a carbonyl group could be foundational for developing new routes to this compound derivatives.

Table 1: Selected Modern Fluorination Strategies Potentially Applicable to Malic Acid Derivatives

| Strategy | Reagent(s) | Key Features | Potential Application |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor | Used for fluorination of keto esters; applicable to precursors of this compound. acs.orgnih.gov | Synthesis of α-fluoro-β-keto acid precursors. |

| Nucleophilic Deoxyfluorination | DAST (Diethylaminosulfur trifluoride) | Replaces a hydroxyl group with fluorine; could be used on hydroxysuccinate derivatives. acs.orgnih.gov | Direct fluorination of malic acid esters or related precursors. |

| Ag-Catalyzed Decarboxylative Fluorination | Ag catalyst, Selectfluor | Converts malonic acid derivatives into α-fluorocarboxylic acids. organic-chemistry.org | Synthesis from substituted malonic acids. |

| Coupled Enzymatic System | Hydratase enzymes | Highly stereoselective water addition to a C=C bond. researchgate.netresearchgate.net | Stereospecific synthesis of L-threo-Fluoromalic acid from difluorofumaric acid. |

Exploration of Previously Uncharacterized Enzymatic Transformations

Nature's catalytic machinery offers immense potential for novel C-F bond formation and modification. acs.orgnih.gov While the fluorinase from Streptomyces cattleya is the most well-known C-F bond-forming enzyme, the vast microbial world likely harbors uncharacterized enzymes with novel fluorinating or defluorinating capabilities. researchgate.netresearchgate.net

Future research will focus on:

Metagenomic Mining: With the explosion of sequencing data, mining metagenomic databases for genes homologous to known dehalogenases or fluorinases is a promising strategy. pnas.orgpnas.org This could uncover enzymes with novel substrate specificities or enhanced catalytic efficiencies for reactions involving fluorinated intermediates like this compound.

Characterizing Defluorinating Enzymes: Enzymes capable of cleaving the strong carbon-fluorine bond, such as certain haloacid dehalogenases (HADs), are of significant interest. pnas.orgpnas.org Understanding how these enzymes, found in gut microbes and soil bacteria, recognize and cleave C-F bonds could provide templates for engineering enzymes that can regioselectively modify fluorinated compounds. pnas.orgpnas.org

Enzyme Engineering: Directed evolution and rational design can be used to alter the substrate specificity and catalytic activity of existing enzymes. For example, a cytochrome P450 monooxygenase can be engineered to hydroxylate a specific, unactivated C-H bond, which can then be chemically fluorinated. nih.gov A similar chemo-enzymatic approach could be envisioned for the targeted fluorination of malic acid or its precursors.

Table 2: Relevant Enzyme Classes for Future this compound Research

| Enzyme Class | Function | Relevance to this compound |

|---|---|---|

| Fluorinases | Catalyze C-F bond formation. researchgate.netresearchgate.net | Biosynthesis of fluorinated precursors or direct fluorination. |

| Haloacid Dehalogenases (HADs) | Catalyze hydrolytic cleavage of C-Halogen bonds, including C-F. pnas.orgpnas.org | Understanding metabolic pathways; potential for targeted defluorination. |

| Hydratases (e.g., Fumarase) | Catalyze the reversible hydration/dehydration of C=C bonds. researchgate.net | Stereospecific synthesis of this compound from precursors like fluorofumarate. |

| Cytochrome P450s | Catalyze oxidation, including C-H hydroxylation. nih.gov | Creating hydroxylated precursors for subsequent chemical fluorination. |

Integration of Multi-Omics Approaches in Biochemical Studies

To fully understand the biochemical impact of this compound, a systems-level perspective is required. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how a cell or organism responds to this fluorinated metabolite. frontiersin.orge-enm.org

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. frontiersin.org Introducing this compound and tracking its fate and its effect on the entire metabolome would be a primary step. This could reveal which metabolic pathways are perturbed by its presence.

Transcriptomics & Proteomics: By analyzing the complete set of RNA transcripts (transcriptome) and proteins (proteome), researchers can identify which genes and proteins are up- or down-regulated in response to this compound. This can reveal the cellular machinery involved in its transport, metabolism, or detoxification. researchgate.net

Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. e-enm.orgresearchgate.net For example, an increase in a specific metabolite (detected by metabolomics) could be correlated with the increased expression of a particular enzyme (detected by proteomics and transcriptomics), whose gene is located in a specific operon (identified by genomics). This integrated approach can be used to map out the complete metabolic network surrounding this compound. nih.gov

Advanced In Situ and Real-Time Analytical Probes for Metabolic Research

Traditional metabolic studies often rely on endpoint measurements, where cells are destroyed to analyze their contents. This approach misses the dynamic nature of metabolic processes. Advanced analytical probes that allow for in situ and real-time monitoring are essential for understanding the flux of metabolites like this compound within living systems.

Mass Spectrometry-Based Probes: Techniques such as droplet-liquid microjunction-surface sampling probe (droplet-LMJ-SSP) mass spectrometry allow for the direct sampling and analysis of metabolites from living microbial cultures in real-time. nih.govacs.org This has already been used to monitor the biosynthesis of other fluorinated molecules and could be adapted to track the production or consumption of this compound and its derivatives. nih.govacs.org

Fluorescent Probes: The development of fluorescent sensors tailored to bind specific small molecules is a rapidly advancing field. nih.gov A highly selective fluorescent probe for this compound would enable researchers to visualize its concentration and localization within a single cell using microscopy. Furthermore, fluorescence spectroscopy can be used for in situ monitoring of complex fermentation processes, providing real-time data on cellular states. nih.gov

¹⁹F NMR Spectroscopy: Fluorine's unique nuclear magnetic resonance properties make ¹⁹F NMR an incredibly powerful tool for tracking the fate of fluorinated molecules in complex biological systems without the need for isotopic labeling. elsevier.com It can provide detailed information about the chemical environment of the fluorine atom, allowing researchers to distinguish between this compound and its metabolic products in real-time. numberanalytics.com

Interdisciplinary Research at the Interface of Fluorine Chemistry, Enzymology, and Systems Biology

The most profound advances in understanding and utilizing this compound will emerge from research that transcends traditional disciplinary boundaries. The convergence of fluorine chemistry, enzymology, and systems biology will create a powerful research paradigm. nih.gov

Synthetic chemists can design and create novel fluoromalic acid derivatives and analytical probes. nih.govresearchgate.net Enzymologists can discover and engineer biocatalysts to produce these compounds stereoselectively or to elucidate their metabolic pathways. researchgate.netnih.gov Meanwhile, systems biologists can use multi-omics and computational modeling to place these findings within the broader context of cellular metabolism, identifying regulatory networks and predicting downstream effects. acs.orgnih.gov This synergistic approach, where the tools of one discipline are used to answer the questions of another, will be essential for translating fundamental knowledge about this compound into practical applications in biotechnology and medicine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoromalic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of malic acid derivatives (e.g., via electrophilic fluorination or nucleophilic substitution). Reaction conditions such as solvent polarity (e.g., DMF vs. THF), temperature (controlled between 0°C and 25°C), and catalysts (e.g., KF or Selectfluor®) significantly impact yield and purity. For reproducible results, optimize stoichiometry and monitor intermediates using TLC or HPLC . Purification via recrystallization or column chromatography is recommended to isolate enantiomers, with purity verified by elemental analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on NMR for fluorination confirmation (δ ~ -200 ppm) and / NMR for structural elucidation of carboxyl and hydroxyl groups.

- IR : Look for C-F stretching (~1100 cm) and carboxylic acid O-H (~2500-3000 cm).

- Mass Spectrometry : ESI-MS or HRMS for molecular ion [M-H] and fragmentation patterns. Cross-reference data with NIST Chemistry WebBook for validation .

Q. How can researchers assess the purity of this compound, and what analytical standards are recommended?

- Methodological Answer : Use HPLC with a reverse-phase C18 column and UV detection (λ = 210 nm) to quantify impurities. Compare retention times against certified reference materials. For chiral purity, employ chiral HPLC or polarimetry. Elemental analysis (C, H, F, O) should align with theoretical values within ±0.3%. Document deviations using statistical tools like standard deviation (σ) from triplicate measurements .

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity in this compound synthesis, and what chiral resolution methods are applicable?

- Methodological Answer : Racemization during fluorination is a key challenge. Mitigate this by using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts). For resolution, employ enzymatic methods (e.g., lipase-mediated kinetic resolution) or chiral stationary phases in HPLC. Validate enantiomeric excess (ee) via circular dichroism (CD) or chiral derivatization followed by NMR .

Q. How does fluorination at the 3-position alter the physicochemical properties of malic acid, and what predictive models can validate these changes?

- Methodological Answer : Fluorination increases electronegativity, altering pKa (carboxylic acid groups) and solubility. Use computational tools like Gaussian (DFT calculations) to predict logP and solubility parameters. Experimentally, validate via potentiometric titration for pKa shifts and octanol-water partition coefficients. Compare results with QSAR models to assess bioactivity correlations .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Conduct systematic meta-analysis to identify variables such as assay conditions (e.g., cell lines, concentrations) or compound purity. Replicate experiments under standardized protocols (e.g., OECD guidelines). Use statistical tools like ANOVA to assess inter-study variability. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Data Contradiction and Interpretation

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across literature sources?

- Methodological Answer : Variations may arise from solvent effects (DMSO vs. DO), pH, or instrument calibration. Re-measure shifts under standardized conditions and cross-reference with NIST databases . Report solvent, temperature, and internal standards (e.g., TMS for NMR) to ensure reproducibility .

Experimental Design Considerations

Q. What controls are essential when evaluating the metabolic stability of this compound in in vitro assays?

- Methodological Answer : Include positive controls (e.g., warfarin for CYP450 interactions) and negative controls (e.g., heat-inactivated liver microsomes). Use isotopically labeled internal standards (e.g., -malic acid) for LC-MS quantification. Validate assay robustness via Z’-factor calculations (>0.5 indicates reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.